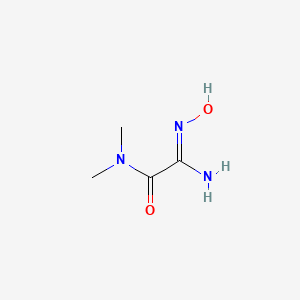

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide

Description

Crystallographic Data (Representative Example)

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell dimensions | a = 6.069 Å, b = 7.582 Å, c = 7.364 Å | |

| Hydrogen bonding | O–H···N (2.68 Å) stabilizes dimeric pairs |

In the crystal lattice, molecules form dimers via O–H···N hydrogen bonds between the hydroxyimino group of one molecule and the amide nitrogen of a neighboring molecule. This intermolecular interaction contributes to the compound’s stability and melting point.

Comparative Analysis with Related Amidoxime Derivatives

The structural and electronic features of this compound are compared to three analogs:

Table 1: Structural Comparison of Selected Amidoximes

Notable trends :

- N,N-Dimethylation increases hydrophobicity compared to non-alkylated analogs.

- The amino group in the title compound enhances hydrogen-bonding capacity, influencing its reactivity in coordination chemistry.

- Z configuration universally stabilizes amidoximes through conjugation and intramolecular interactions.

Properties

IUPAC Name |

(2Z)-2-amino-2-hydroxyimino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDWEGSYTNRECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide typically involves the reaction of dimethylacetamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyimino group. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, alkoxides, and amines are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, hydroxylamines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide is noted for its role as an intermediate in the synthesis of bioactive compounds. It has been involved in the development of various pharmaceuticals due to its structural properties that allow for modifications leading to enhanced biological activity. For instance, its derivatives have been explored for their potential as antimicrobial agents and enzyme inhibitors .

2. Synthesis of Antibiotics:

Research indicates that this compound can be utilized in the synthesis of antibiotics, particularly those targeting resistant bacterial strains. The presence of the hydroxyimino group enhances the compound's ability to interact with bacterial enzymes, making it a valuable precursor in antibiotic chemistry .

Agrochemical Applications

1. Herbicides and Pesticides:

The compound is also being investigated for use in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weeds .

2. Crop Protection Agents:

Studies have shown that derivatives of this compound exhibit promising activity against various pests and pathogens. This makes it an important component in the formulation of crop protection agents that are both effective and environmentally friendly .

Chemical Intermediate

1. Solvent Properties:

The compound possesses solvent properties that are beneficial in various chemical reactions. It can serve as a solvent for synthesizing other organic compounds, particularly in reactions requiring polar aprotic solvents. This versatility allows it to be used in diverse chemical processes across multiple industries .

2. Industrial Applications:

In industrial settings, this compound is being explored for its potential as an excipient in drug formulations and as a solvent in the production of synthetic fibers and plastics. Its compatibility with various materials enhances its utility in manufacturing processes .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of a series of antibacterial agents derived from this compound. The results indicated that modifications to the hydroxyimino group significantly influenced antibacterial activity against Gram-positive bacteria, highlighting the compound's potential in pharmaceutical applications .

Case Study 2: Development of Selective Herbicides

Research conducted on the herbicidal efficacy of compounds derived from this compound showed promising results against common agricultural weeds without adversely affecting crop yield. This study emphasizes the compound's role in developing safer agrochemicals .

Mechanism of Action

The mechanism of action of (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can act as a nucleophile or electrophile in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs with Modified N-Substituents

- N-Methyl vs. N,N-Dimethyl Derivatives: The compound (2Z)-2-amino-2-(hydroxyimino)-N-methylacetamide (CAS 25475-12-1) differs by having a single methyl group on the acetamide nitrogen. This modification could influence pharmacokinetic properties, such as absorption and bioavailability .

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: This analog replaces the hydroxyimino and amino groups with a cyano (–CN) and methylamino carbonyl moiety. The absence of the hydroxyimino group reduces hydrogen-bonding capacity, while the cyano group increases electrophilicity.

Hydroxyimino-Containing Pharmaceuticals

- Ceftobiprole (Antibiotic): Ceftobiprole, a fifth-generation cephalosporin, incorporates a (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl side chain. The Z-configuration of the hydroxyimino group is essential for binding to penicillin-binding proteins (PBPs) in bacteria, conferring broad-spectrum activity.

Chloro-Substituted Acetamide Herbicides

- Alachlor and Pretilachlor: These agrochemicals feature chloro and aromatic substituents (e.g., 2,6-diethylphenyl) on the acetamide nitrogen. Unlike the target compound, their hydrophobic aromatic groups enhance soil persistence and herbicidal activity. The target compound’s polar hydroxyimino and amino groups likely redirect its applications toward pharmaceuticals rather than agriculture .

Pharmaceutical Acetamides with Heterocyclic Moieties

- Nizatidine (H2 Receptor Antagonist): Nizatidine contains a thiazole ring and nitro group, enabling H2 receptor antagonism and immunostimulatory effects. While the target compound lacks heterocyclic rings, its hydroxyimino group could participate in hydrogen bonding with biological targets, analogous to interactions observed in collagenase inhibitors (e.g., π–π stacking and hydrogen bonds with Tyr201 and Gln215) .

Key Research Findings and Functional Implications

Structural and Electronic Effects

- Hydrogen Bonding and Reactivity: The hydroxyimino and amino groups in the target compound enable hydrogen bonding, a feature critical for enzyme inhibition (e.g., collagenase binding in ). The Z-configuration optimizes spatial orientation for such interactions.

- Lipophilicity and Solubility: N,N-Dimethyl substitution increases lipophilicity compared to unsubstituted or N-methyl analogs. However, polar groups like hydroxyimino may counterbalance this, as seen in N,N-dimethylacetamide’s percutaneous absorption .

Comparative Data Table

Biological Activity

(2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide, a compound with the molecular formula C₄H₉N₃O₂, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₄H₉N₃O₂

- CAS Number : 1393733-32-8

- MDL Number : MFCD22422031

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound is thought to exhibit its effects through mechanisms such as enzyme inhibition and modulation of signaling pathways.

Biological Activity Overview

Research has indicated that this compound may possess the following biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

Case Study 2: Enzyme Inhibition

In another study, this compound was tested as a potential inhibitor of a key enzyme involved in metabolic pathways. The IC50 value was determined to be 75 µM, indicating moderate inhibition.

| Enzyme | IC50 (µM) |

|---|---|

| Target Enzyme | 75 |

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 30 µM and 45 µM, respectively, suggesting promising anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

Discussion

The findings from various studies indicate that this compound possesses notable biological activities that warrant further investigation. Its potential as an antimicrobial agent and enzyme inhibitor highlights its significance in drug development.

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide, and how can reaction conditions be optimized?

Synthesis of structurally related acetamides involves nucleophilic substitution (e.g., sodium azide with 2-chloroacetamides in toluene:water under reflux) or condensation of chloroacetyl chloride with amines under cold conditions . For the target compound, the hydroxyimino group likely requires oxime formation via reaction of a ketone precursor with hydroxylamine. Key parameters include:

- Solvent selection (polar aprotic solvents like DMAC or toluene/water mixtures for controlled reactivity) .

- Temperature control (reflux for azide substitution; cold conditions for acid chloride reactions).

- Reaction monitoring via TLC (hexane:ethyl acetate gradients) to track intermediate formation .

- Purification via crystallization (ethanol) or extraction (ethyl acetate) .

Q. Which spectroscopic and analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- IR spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and hydroxyimino (N–O, ~3500 cm⁻¹) groups .

- NMR : ¹H/¹³C NMR to confirm Z-configuration (via coupling constants and spatial proximity of substituents) and dimethylacetamide backbone .

- Mass spectrometry : Confirm molecular weight (e.g., observed m/z vs. calculated) and fragmentation patterns .

- Elemental analysis : Validate empirical formula (C, H, N content) .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of the Z-isomer in solution?

Computational studies using density functional theory (DFT) can model resonance stabilization and amidicity (amide bond strength) . For the Z-configuration:

Q. What experimental strategies mitigate degradation during storage or biological assays?

- Storage : Protect from light and moisture; use inert atmospheres (argon) to prevent oxidation of the hydroxyimino group .

- Buffers : Avoid aqueous media at extreme pH (risk of hydrolysis); use DMAC or DMSO as co-solvents for in vitro studies .

- Stability-indicating assays : Employ HPLC with UV/vis or LC-MS to monitor degradation products (e.g., N-methylacetamide via demethylation) .

Q. How can contradictory data on genotoxicity and hepatotoxicity be resolved?

- In vitro assays : Use human hepatocyte cultures to assess metabolite formation (e.g., N-methylacetamide) and compare with rodent models .

- Biomonitoring : Quantify urinary N-methylacetamide via LC-MS to correlate exposure levels with toxicity .

- Mechanistic studies : Evaluate DNA adduct formation using ³²P-postlabeling or comet assays to clarify genotoxicity .

Q. What methodologies validate the compound’s biological activity, such as antimicrobial or enzyme inhibition?

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

- Enzyme assays : Use fluorescence-based or colorimetric kits (e.g., α-glucosidase inhibition for hypoglycemic activity) with IC₅₀ calculations .

- DNA binding studies : UV-vis titration or ethidium bromide displacement assays to assess intercalation or groove binding .

Q. How are advanced analytical methods (e.g., LC-MS/MS) optimized for quantifying trace amounts in biological matrices?

- Sample preparation : Protein precipitation with acetonitrile or trichloroacetic acid to isolate the compound from plasma .

- Chromatography : Use C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile:water) for optimal resolution .

- Detection : MRM (multiple reaction monitoring) in LC-MS/MS for specificity (e.g., m/z 194 → fragment ions) .

- Validation : Assess linearity (1–1000 µg/mL), LOD/LOQ, and recovery rates per ICH guidelines .

Methodological Considerations

3.1 Functional Group Reactivity

The hydroxyimino group is prone to tautomerism and redox reactions. Strategies to probe reactivity:

Q. Stereochemical Integrity

Q. Environmental Impact Assessment

- Biodegradation studies : Use OECD 301F tests to evaluate microbial degradation in water/soil .

- Ecotoxicology : Daphnia magna acute toxicity assays to assess aquatic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.